molecular formula C10H9F3N2O B14786372 Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)-

Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)-

Cat. No.: B14786372
M. Wt: 230.19 g/mol
InChI Key: SILDUDPUZGLZCS-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a dimethylamino group at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by final functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable base, such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of benzonitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- is unique due to the combined presence of the trifluoromethoxy and dimethylamino groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

2-(dimethylamino)-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C10H9F3N2O/c1-15(2)9-4-3-8(5-7(9)6-14)16-10(11,12)13/h3-5H,1-2H3

InChI Key

SILDUDPUZGLZCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC(F)(F)F)C#N

Origin of Product

United States

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